Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester
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Overview
Description
Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester is a compound with the molecular formula (C2H5O)2P(O)CH2CO2Si(CH3)3. It is also known as diethyl (trimethylsilyloxycarbonylmethyl)phosphonate. This compound is notable for its use in various chemical reactions and its role as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester typically involves the reaction of diethyl phosphonoacetic acid with trimethylsilylating agents. Common silylating agents used include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine. The reaction is usually carried out in a solvent such as 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and scalable production. The choice of silylating agents and reaction conditions may vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Acylation Reactions: The compound can be acylated with carboxylic acid chlorides in the presence of magnesium chloride to form β-keto phosphonates.
Common Reagents and Conditions
Silylating Agents: Hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine.
Solvents: 1,4-dioxane, tetrahydrofuran (THF).
Catalysts: Magnesium chloride for acylation reactions.
Major Products Formed
β-Keto Phosphonates: Formed through acylation reactions.
Substituted Phosphonates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester is used in various scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of α,β-unsaturated acids and other organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Industrial Chemistry: Used in large-scale chemical production processes.
Mechanism of Action
The mechanism of action of phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester involves the formation of reactive intermediates that facilitate various chemical transformations. The trimethylsilyl group acts as a protecting group, enhancing the stability and reactivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (trimethylsilyloxycarbonylmethyl)phosphonate
- Trimethylsilyl diphenylphosphinite
- Diethyl [1-(trimethylsiloxy)-1-methylethyl]phosphonate
Uniqueness
Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable intermediates and participate in multiple reaction pathways makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
22749-09-3 |
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Molecular Formula |
C10H28NO3PSi2 |
Molecular Weight |
297.48 g/mol |
IUPAC Name |
diethoxy-trimethylsilylimino-trimethylsilyloxy-λ5-phosphane |
InChI |
InChI=1S/C10H28NO3PSi2/c1-9-12-15(13-10-2,11-16(3,4)5)14-17(6,7)8/h9-10H2,1-8H3 |
InChI Key |
AKRJDKUHSNFQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=N[Si](C)(C)C)(OCC)O[Si](C)(C)C |
Origin of Product |
United States |
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